molecular formula C18H14N4O7S2 B2706255 (E)-5-(2,3-dimethoxybenzylidene)-3-((2,4-dinitrophenyl)amino)-2-thioxothiazolidin-4-one CAS No. 881815-27-6

(E)-5-(2,3-dimethoxybenzylidene)-3-((2,4-dinitrophenyl)amino)-2-thioxothiazolidin-4-one

Cat. No.: B2706255
CAS No.: 881815-27-6
M. Wt: 462.45
InChI Key: HIXADNQXEJLQED-OVCLIPMQSA-N
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Description

The compound (E)-5-(2,3-dimethoxybenzylidene)-3-((2,4-dinitrophenyl)amino)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one class, characterized by a central five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features:

  • A 2,3-dimethoxybenzylidene substituent at position 5, contributing to lipophilicity and π-π stacking interactions.
  • A thioxo (C=S) group at position 2, enhancing reactivity as a Michael acceptor.
    The E-configuration of the benzylidene moiety is critical for spatial orientation and biological activity .

Properties

IUPAC Name

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-(2,4-dinitroanilino)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O7S2/c1-28-14-5-3-4-10(16(14)29-2)8-15-17(23)20(18(30)31-15)19-12-7-6-11(21(24)25)9-13(12)22(26)27/h3-9,19H,1-2H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXADNQXEJLQED-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/2\C(=O)N(C(=S)S2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-(2,3-dimethoxybenzylidene)-3-((2,4-dinitrophenyl)amino)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and metabolic disorders. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Structure and Properties

The compound features a thiazolidin-4-one core structure, which is known for its versatility in medicinal chemistry. The presence of substituents such as the dimethoxybenzylidene and dinitrophenyl groups enhances its biological profile and potential therapeutic applications.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Recent research indicates that compounds with this scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity : A study demonstrated that thiazolidin-4-one derivatives could inhibit the proliferation of cancer cells via apoptosis induction and inhibition of cellular respiration .
  • Mechanism of Action : The mechanism often involves multi-target interactions, including the inhibition of key enzymes involved in cancer cell survival and proliferation. For example, compounds have shown inhibition of aldose reductase (ALR), which is implicated in diabetic complications that can co-occur with cancer .

Pharmacological Activities

Beyond anticancer effects, this compound may exhibit additional pharmacological activities:

  • Antidiabetic Effects : Some thiazolidinone derivatives have been reported to modulate blood glucose levels and improve insulin sensitivity in diabetic models .
  • Antibacterial and Antifungal Activities : Thiazolidin-4-one derivatives have shown promising antibacterial properties against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A recent study evaluated a series of thiazolidinone derivatives against a panel of human tumor cell lines. The results indicated that certain compounds had nanomolar IC50 values, demonstrating potent cytotoxic effects .
    CompoundIC50 (nM)Cancer Cell Line
    6e34Molt 4/C8
    6f45CEM T-Lymphocytes
  • Diabetes Model : In a diabetic rat model induced by streptozotocin, a thiazolidinone derivative was shown to significantly reduce blood glucose levels and improve insulin sensitivity .

Research Findings

Recent literature highlights the structural activity relationship (SAR) of thiazolidinone derivatives:

  • Compounds with electron-withdrawing groups at specific positions on the benzene ring showed enhanced activity against cancer cell lines.
  • The introduction of various substituents on the thiazolidinone core can modulate both the potency and selectivity towards different biological targets.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-5-(2,3-dimethoxybenzylidene)-3-((2,4-dinitrophenyl)amino)-2-thioxothiazolidin-4-one typically involves a multi-step reaction process. The compound can be synthesized through the condensation of appropriate thiazolidinone derivatives with substituted benzaldehydes and dinitrophenyl hydrazine. This method allows for the introduction of various substituents that can enhance the biological activity of the final product.

Characterization Techniques:

  • Infrared Spectroscopy (IR): Used to identify functional groups present in the compound.
  • Nuclear Magnetic Resonance (NMR): Provides information about the molecular structure and environment of hydrogen atoms.
  • Mass Spectrometry (MS): Confirms the molecular weight and structure of the compound.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

CompoundZone of Inhibition (mm)Bacterial Strains Tested
5a13.16 ± 0.61Staphylococcus aureus
5b21.36 ± 0.22Bacillus subtilis
5c6.46 ± 0.24Escherichia coli
5d19.31 ± 0.44Klebsiella pneumoniae

The results indicate that compounds derived from this thiazolidinone framework possess varying degrees of antibacterial activity, with some showing comparable efficacy to standard antibiotics like Streptomycin .

Antioxidant Properties

The antioxidant potential of this compound has also been investigated. The compound's ability to scavenge free radicals was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Preliminary findings suggest that it exhibits moderate antioxidant activity, which may contribute to its therapeutic benefits in preventing oxidative stress-related diseases .

Case Studies

  • Antimicrobial Efficacy Study:
    A study conducted on a series of thiazolidinone derivatives highlighted the structure-activity relationship (SAR) concerning their antimicrobial properties. The results indicated that modifications at specific positions on the benzene ring significantly influenced antibacterial potency .
  • Oxidative Stress Research:
    Another research effort focused on evaluating the antioxidant capacity of thiazolidinone derivatives in cellular models exposed to oxidative stress. The findings suggested that these compounds could mitigate cellular damage through their radical-scavenging abilities, thus offering potential protective effects against diseases linked to oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Thiazolidin-4-one vs. Pyrazolone Derivatives
  • Target Compound : Thioxothiazolidin-4-one core with C=S at position 2.
  • Analog (4a): (4Z)-4-(3,4-dimethoxybenzylidene)-3-methyl-1-(2,4-dinitrophenyl)-1H-pyrazol-5(4H)-one (pyrazolone core) . Key Differences: The pyrazolone core lacks sulfur and has a ketone (C=O) instead of thioxo. This reduces electrophilicity and alters hydrogen-bonding capacity. Biological Implications: Pyrazolone derivatives are often associated with anti-inflammatory activity, whereas thioxothiazolidinones may target enzymes like α-glucosidase or proteases .
Thiazolidine-2,4-dione Derivatives
  • Analog (24a): (Z)-3-(2-(dimethylamino)ethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione . Key Differences: The 2,4-dione core replaces the thioxo group, reducing reactivity. The ethoxybenzylidene group increases hydrophobicity compared to dimethoxy substituents. Synthesis Yield: 24a was synthesized in high yield (93.1%), suggesting favorable reaction conditions for ethyl-based substituents .

Substituent Effects

Benzylidene Substituents
Compound Benzylidene Substituent Yield (%) Melting Point (°C) Notable Activity
Target Compound 2,3-dimethoxy - - Inferred enzyme inhibition
A6 () 3,4-dimethoxy 74 227–229 α-Amylase/α-glucosidase inhibition
2b1 () 4-hydroxy-3-methoxy 83 85–87 Antioxidant, ACE inhibition
D9 () 2-methyl - - Antimicrobial
  • Methoxy Positioning : 3,4-dimethoxy (A6) vs. 2,3-dimethoxy (target) alters steric hindrance and electronic effects. A6 showed higher α-glucosidase inhibition, suggesting meta/para substituents enhance binding .
  • Hydroxy vs. Methoxy : 2b1’s 4-hydroxy-3-methoxy group confers antioxidant activity via radical scavenging, absent in fully methoxylated analogs .
Amino and Nitro Groups
  • Analog (2a2): N-(4-((E)-4-oxo-3-((E)-pyridin-4-ylmethylene)amino)-2-thioxothiazolidin-5-ylidene)methyl)phenyl)acetamide . Key Difference: Pyridinyl substituent instead of dinitrophenyl. This reduces electron withdrawal but introduces aromatic nitrogen for hydrogen bonding.

Spectral and Structural Analysis

  • IR Spectroscopy: Target compound expected to show C=O (~1700 cm⁻¹), C=S (~1250 cm⁻¹), and NO₂ (~1520–1350 cm⁻¹) stretches, aligning with analogs like A6 and 2b1 .
  • NMR Data :
    • The 2,3-dimethoxybenzylidene protons would resonate at δ 6.8–7.5 ppm (aromatic), while the dinitrophenyl group’s protons appear downfield (δ 8.0–8.5 ppm) due to electron withdrawal .

Q & A

Q. What are the established synthetic routes for (E)-5-(2,3-dimethoxybenzylidene)-3-((2,4-dinitrophenyl)amino)-2-thioxothiazolidin-4-one?

The compound is synthesized via Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-((2,4-dinitrophenyl)amino)-2-thioxothiazolidin-4-one) and 2,3-dimethoxybenzaldehyde. Typical conditions involve refluxing in ethanol or methanol with a base (e.g., NaOH or KOH) to facilitate imine formation. Reaction yields depend on solvent polarity, temperature, and substituent electronic effects. For example, electron-withdrawing groups on the benzaldehyde enhance electrophilicity, accelerating condensation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the (E)-configuration of the benzylidene moiety and the thioxothiazolidinone ring. Key signals include the imine proton (δ 8.2–8.5 ppm) and aromatic protons from the 2,3-dimethoxy and 2,4-dinitrophenyl groups .
  • FT-IR : Stretching vibrations for C=N (1600–1650 cm1^{-1}), C=S (1150–1250 cm^{-1), and NO2_2 (1520–1350 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Computational docking and molecular dynamics simulations predict binding affinities to targets like hemoglobin subunits or microbial enzymes. For instance, the 2,4-dinitrophenyl group may form hydrogen bonds with catalytic residues in bacterial DNA gyrase. Experimental validation involves surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .

Q. What methodologies are used to evaluate its antimicrobial or anticancer activity?

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control. The nitro groups enhance membrane penetration via redox cycling .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC50_{50} values. The thioxothiazolidinone core induces apoptosis via ROS generation, validated by flow cytometry and caspase-3 activation assays .

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce selectivity. Ethanol/water mixtures balance solubility and yield .
  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) or ionic liquids enhance imine formation. Controlled microwave irradiation reduces reaction time from hours to minutes .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., MIC variations) may arise from differences in bacterial strain susceptibility or substituent effects. Systematic structure-activity relationship (SAR) studies are critical. For example, replacing the 2,4-dinitrophenyl group with a 4-hydroxyphenyl moiety reduces cytotoxicity but retains antifungal activity, highlighting substituent-dependent effects .

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